molecular formula C12H16F2N2O B1419837 1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine CAS No. 1094308-87-8

1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine

Cat. No. B1419837
M. Wt: 242.26 g/mol
InChI Key: WDOFOKCKINDSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine” is a chemical compound with the molecular formula C12H16F2N2O . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine” is 242.27 . For more detailed structural information, it would be best to refer to its 2D or 3D structure provided by chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine” such as melting point, boiling point, and density are not available in the sources I found .

Scientific Research Applications

Environmental Applications

Amine-containing sorbents, which could potentially include compounds like 1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine, have shown promise in environmental applications, particularly in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The removal mechanism involves electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents. These findings suggest that compounds with amine groups could play a significant role in the future of water treatment technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Synthesis of N-heterocycles

Chiral sulfinamides, which can be structurally related to compounds like 1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine, have been extensively used in the stereoselective synthesis of amines and their derivatives. Specifically, tert-butanesulfinamide has been used in the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are important in natural products and therapeutic compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

Antineoplastic Agents

Compounds structurally similar to 1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine have shown potential as antineoplastic agents. For example, a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones demonstrated excellent cytotoxic properties, tumor-selective toxicity, and the ability to modulate multi-drug resistance. These findings highlight the potential of certain piperidin-4-amine derivatives in cancer treatment (Hossain, Enci, Dimmock, & Das, 2020).

Role in Parkinson's Disease Research

Compounds like MPTP, structurally related to 1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine, have played a significant role in Parkinson's disease research. MPTP selectively targets the substantia nigra in primates, creating a model for studying Parkinson's disease. Understanding the mechanisms of such compounds has provided insights into the dopaminergic system of the brain and the pathology of Parkinson's disease (Langston, Langston, & Irwin, 1984).

Safety And Hazards

Specific safety and hazard information for “1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine” is not available in the sources I found .

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O/c13-12(14)17-11-3-1-10(2-4-11)16-7-5-9(15)6-8-16/h1-4,9,12H,5-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOFOKCKINDSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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